3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
3,4-diethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Glucokinase Activation in Diabetes Treatment
- A study identified a compound structurally similar to your query as a potent glucokinase activator, demonstrating significant potential in the treatment of type 2 diabetes. This compound showed promising results in reducing blood glucose levels without hypoglycemia risk in animal models (Park et al., 2014).
Antiproliferative Activity in Cancer Research
- Another research synthesized benzamides, which included pyrazole and pyridine units similar to the query compound. These showed significant antiproliferative activity against human lung carcinoma cells, suggesting their potential use in cancer therapy (Raffa et al., 2019).
PET Imaging in Cancer
- A related compound was synthesized for potential use in PET imaging to detect B-Raf(V600E) in cancers, indicating the role of similar compounds in diagnostic imaging (Wang et al., 2013).
Scaffold in Organic Synthesis
- Similar compounds have been used as scaffolds in the synthesis of various functionalized organic molecules, indicating their importance in the field of organic chemistry (Ruano et al., 2005).
mGluR5 Modulation in Neuropharmacology
- Research on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, structurally related to the query, showed their potential as positive allosteric modulators of the metabotropic glutamate receptor mGluR5. This suggests their application in neuropharmacological studies (de Paulis et al., 2006).
Anticancer Activity
- N-(Pyridin-3-yl)benzamide derivatives, similar to the query molecule, have been synthesized and evaluated for anticancer activity against various human cancer cell lines, showing moderate to good activity (Mohan et al., 2021).
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-28-20-7-6-18(15-21(20)29-5-2)22(27)24-12-13-26-16(3)14-19(25-26)17-8-10-23-11-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFTYTMDYKJFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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